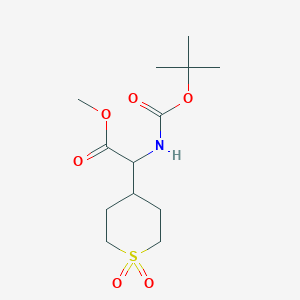

4-(5-恶唑基)苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Ethyl 4-(5-Oxazolyl)benzoate and its derivatives are synthesized through various chemical pathways. For example, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was synthesized and its structure confirmed by IR, 1H, and 13C NMR spectroscopy, microanalyses, and X-ray single crystal structure determination (Marjani, 2013). Another study focused on the synthesis and antiplatelet activity of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives, identifying important functional groups contributing to anti-PAR4 activity (Chen et al., 2008).

Molecular Structure Analysis

The crystal structure and molecular modeling of ethyl 4-(2-benzylhexyloxy)benzoate, among others, reveal insights into its molecular conformation and stacking behavior, influenced by the length of alkyl chains (Lai et al., 2007). X-ray diffraction is a common method for determining these structures, providing detailed insights into the spatial arrangement of atoms within the molecule.

Chemical Reactions and Properties

The reactivity of ethyl 4-(5-Oxazolyl)benzoate with various reagents under different conditions can lead to a range of products. For instance, direct palladium-catalyzed alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate with alkenyl-, benzyl-, allyl-, and alkyl halides has been documented, showing the compound's versatility in synthetic chemistry (Verrier et al., 2009).

Physical Properties Analysis

Studies on ethyl 4-(5-Oxazolyl)benzoate derivatives have explored their physical properties, including mesomorphic behaviors, which vary based on the lengths of alkyl chains. These properties are crucial for understanding the material's potential applications in liquid crystal technology and other fields (Dai et al., 2013).

Chemical Properties Analysis

The chemical properties of ethyl 4-(5-Oxazolyl)benzoate, such as its reactivity, stability, and interactions with other molecules, are fundamental aspects of its study. FT-IR, FT-Raman spectroscopy, and molecular docking studies, for instance, have been utilized to analyze the vibrational spectra of the compound and its derivatives, offering insights into their stability and potential biological activity (El-Azab et al., 2016).

科学研究应用

Scintillation Materials

Ethyl 4-(5-Oxazolyl)benzoate is explored in the development of plastic scintillators, materials that exhibit luminescence when exposed to ionizing radiation. The study by Salimgareeva and Kolesov (2005) highlights its potential in creating efficient, stable scintillation materials when used as a luminescent dye. Their research indicates that incorporating Ethyl 4-(5-Oxazolyl)benzoate into polymethyl methacrylate-based scintillators could improve the scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage of these materials (Salimgareeva & Kolesov, 2005).

Antioxidant Capacity Assays

In the field of antioxidant research, Ethyl 4-(5-Oxazolyl)benzoate plays a role in assays determining antioxidant capacities. Ilyasov et al. (2020) review the ABTS/PP decolorization assay, a prevalent method for assessing antioxidant capacity. They discuss the mechanism of reaction pathways involving antioxidants and Ethyl 4-(5-Oxazolyl)benzoate, underscoring the specificity of these interactions and the potential biases in comparing antioxidant activities. The review suggests further investigation into the extent of coupling reactions and the relevance of oxidation products is necessary for understanding the total antioxidant capacity measured by these assays (Ilyasov et al., 2020).

Material Science

The compound's application extends to material science, particularly in the creation of semisynthetic resorbable materials from hyaluronan esterification. Campoccia et al. (1998) examine the biocompatibility and diverse clinical applications of hyaluronan derivatives esterified with Ethyl 4-(5-Oxazolyl)benzoate. Their review emphasizes the modified polymer's potential in various medical applications due to its altered physicochemical and biological properties, highlighting the importance of the type and degree of esterification on these properties (Campoccia et al., 1998).

Corrosion Inhibition

Research on Ethyl 4-(5-Oxazolyl)benzoate also encompasses its use as a corrosion inhibitor. Walker (1976) provides a review of its effectiveness in protecting copper and brass against corrosion in various environments. The study suggests that Ethyl 4-(5-Oxazolyl)benzoate, along with other organic compounds, can serve as a significant corrosion inhibitor, offering protection in corrosive atmospheres and aqueous solutions (Walker, 1976).

安全和危害

The safety data sheet for Ethyl 4-(5-Oxazolyl)benzoate indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . The compound should be kept away from heat, sparks, open flames, and hot surfaces . After handling, skin should be washed thoroughly . If swallowed, a poison center or doctor should be contacted .

未来方向

While there is limited information on Ethyl 4-(5-Oxazolyl)benzoate, related compounds such as benzoxazole derivatives have shown promising biological activities . These compounds have been found to have antimicrobial, anti-inflammatory, and anticancer activities . Therefore, Ethyl 4-(5-Oxazolyl)benzoate and related compounds may have potential for future research and development in medicinal chemistry.

属性

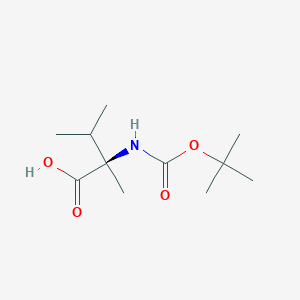

IUPAC Name |

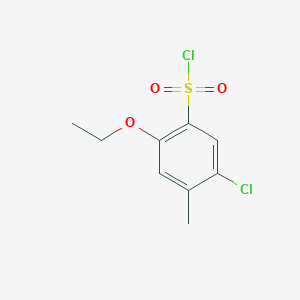

ethyl 4-(1,3-oxazol-5-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)10-5-3-9(4-6-10)11-7-13-8-16-11/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCXVEGHRQNRLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CN=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(5-Oxazolyl)benzoate | |

CAS RN |

1261268-94-3 |

Source

|

| Record name | Benzoic acid, 4-(5-oxazolyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261268-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol](/img/structure/B58786.png)

![[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate](/img/structure/B58879.png)

![1,2-Dihydrobenzo[ghi]perylene](/img/structure/B58994.png)